3-溴苯基锌碘化物四氢呋喃 0.5 M

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

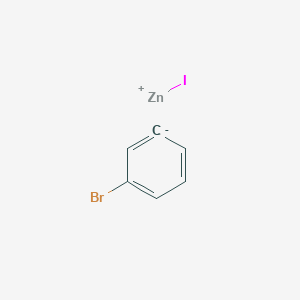

3-Bromophenylzinc iodide is a reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds, enabling the synthesis of various complex molecules. This compound, typically dissolved in Tetrahydrofuran (THF), serves as a valuable tool in the synthesis of halogenated organic compounds, including bromo- and iodomethyl-substituted tetrahydrofurans and phenyl-substituted molecules.

Synthesis Analysis

The synthesis of 3-Bromophenylzinc iodide involves the bromination of phenylzinc compounds. A notable method includes the use of N-alkenoxythiazole-2(3H)-thiones or pyridine-2(1H)-thiones as starting materials, undergoing photolysis in the presence of trapping reagents to yield substituted tetrahydrofurans with high diastereoselectivity (Hartung et al., 2003).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy provide insights into the molecular structure of related bromo- and iodomethyl-substituted compounds. These studies elucidate the stereochemistry and regioselectivity involved in their synthesis, offering a foundation for understanding the structural characteristics of 3-Bromophenylzinc iodide derivatives (Clegg et al., 1993).

Chemical Reactions and Properties

3-Bromophenylzinc iodide is reactive towards a variety of electrophiles, facilitating the introduction of the 3-bromophenyl group into a wide range of organic substrates. Its application in the synthesis of halogenated tetrahydrofurans demonstrates its utility in forming carbon-halogen bonds (Bone et al., 2020).

科学研究应用

溴化化合物的环境影响和检测

溴化化合物,包括溴仿和其他卤代化合物,由于其对大气化学的贡献(特别是作为活性卤素的来源)而备受关注。源自大型藻类和浮游生物的溴仿海-空通量是大气中的主要来源。研究重点关注其在大气和海洋中的分布、来源和汇,表明全球海洋来源明显高于先前基于大气汇建模的估计 (Quack & Wallace, 2003)。

卤代化合物的毒理学综述

对碘酸盐(按卤素组分类的化合物)毒性的研究强调了其作为纠正碘缺乏症的添加剂的稳定性和偏好性,全面综述表明在通过强化盐达到的剂量下具有最小的毒理学风险。这些研究强调了考虑卤代化合物的氧化电位和遗传毒性活性的重要性,这可以深入了解诸如 3-溴苯基锌碘化物等化学物质的安全性及对环境的影响 (Bürgi, Schaffner, & Seiler, 2001)。

卤代化合物的多形性

对碘化铅多形性的研究提供了对卤代化合物中结构复杂性和各种堆积排列的可能性的见解,这可能与理解 3-溴苯基锌碘化物的晶体和分子结构有关。该综述讨论了卤代化合物中可能存在的结构多样性的广度,包括基本结构、多形体以及空位对结构确定的影响 (Beckmann, 2010)。

安全和危害

3-Bromophenylzinc iodide is classified as Acute Tox. 4 Oral, Carc. 2, Eye Irrit. 2, Flam. Liq. 2, STOT SE 3 . It has hazard statements H225, H302, H319, H335, H351 . Precautionary statements include P210, P280, P301 + P312 + P330, P305 + P351 + P338, P370 + P378, P403 + P235 . It has a flash point of -17.22 °C .

作用机制

Target of Action

3-Bromophenylzinc iodide is an organozinc compound . The primary targets of organozinc compounds are typically electrophilic carbon atoms in organic molecules, where they act as nucleophiles and contribute to carbon-carbon bond formation .

Mode of Action

The mode of action of 3-Bromophenylzinc iodide involves its reaction with electrophiles. The zinc atom carries a partial negative charge, making the phenyl group a strong nucleophile. This nucleophilic group can attack electrophilic carbon atoms, forming new carbon-carbon bonds .

Biochemical Pathways

The exact biochemical pathways affected by 3-Bromophenylzinc iodide depend on the specific reaction conditions and the electrophiles present. Organozinc compounds are often used in organic synthesis, including negishi coupling and other cross-coupling reactions .

Pharmacokinetics

It’s important to note that this compound should be handled with care in a laboratory setting due to its reactivity and potential hazards .

Result of Action

The result of the action of 3-Bromophenylzinc iodide is the formation of new organic compounds via the creation of carbon-carbon bonds. The exact products depend on the electrophiles used in the reaction .

Action Environment

The action of 3-Bromophenylzinc iodide is influenced by several environmental factors. It is sensitive to air and moisture, and it is typically stored at low temperatures (2-8°C) to maintain stability . The reaction conditions, including temperature, solvent, and the presence of any catalysts, can also significantly impact the compound’s reactivity and the outcome of the reaction .

属性

IUPAC Name |

bromobenzene;iodozinc(1+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLNDLKPSGCEDN-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=CC(=C1)Br.[Zn+]I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromophenylzinc iodide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B68395.png)